molecular formula C13H15N3O B1352376 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide CAS No. 850429-56-0

1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide

Cat. No. B1352376
M. Wt: 229.28 g/mol
InChI Key: GXZORRZVOFHVJZ-UHFFFAOYSA-N
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Description

“1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide” is a chemical compound with the molecular formula C13H15N3O . It has a molecular weight of 229.28 . This compound is part of a series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives that have been designed, synthesized, and evaluated in vitro and in vivo .


Synthesis Analysis

The synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives involves a series of chemical reactions . The most potent compounds exhibited excellent agonistic activities against hTGR5, which was superior to those of the reference drugs INT-777 and LCA .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide” can be represented by the SMILES string CN©C(=O)c1cncn1Cc2ccccc2 . The InChI key for this compound is GXZORRZVOFHVJZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide” is a solid compound . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anticancer Activity

1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide and its derivatives have shown promising results in the field of anticancer research. Specifically, certain derivatives have demonstrated significant antiproliferative activity against human cancer cell lines, including melanoma and breast cancer. For instance, Rasal, Sonawane, and Jagtap (2020) synthesized a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives with benzimidazole moieties, finding some to exhibit good activity against various cancer cell lines at low doses. Their study highlights the potential of these compounds in anticancer drug development due to their favorable pharmacokinetic properties and predicted oral bioavailability (Rasal, Sonawane, & Jagtap, 2020).

Chemical Synthesis and Stability Studies

The stability and synthesis of 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide and related compounds have been a focus of research as well. Fujii et al. (1988) studied the ring fission of 3,7-dialkyladenines by alkaline hydrolysis, contributing to a deeper understanding of the chemical properties and reactions of similar compounds (Fujii, Saito, Inoue, Kumazawa, & Tamura, 1988).

Antimicrobial and Antioxidant Activities

These compounds also exhibit potential in antimicrobial and antioxidant applications. Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide compounds, which showed promising antimicrobial and antioxidant activities, indicating the versatility of these compounds in biological applications (Sindhe, Bodke, Kenchappa, Telkar, Chandrashekar, & Vinoda, 2016).

Antitumor Agents

Furthering their utility in oncology, Hadizadeh et al. (2007) synthesized novel N-(2-aminoethyl)-1-benzyl-2-(alkylthio)-1H-imidazole-5carboxamide compounds and evaluated their antitumor activity. These compounds displayed significant inhibition of potato tumors, highlighting their potential as antitumor agents (Hadizadeh, Ramezani, Tayarani, & Eghbal, 2007).

properties

IUPAC Name

3-benzyl-N,N-dimethylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-15(2)13(17)12-8-14-10-16(12)9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZORRZVOFHVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428394
Record name 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide

CAS RN

850429-56-0
Record name N,N-Dimethyl-1-(phenylmethyl)-1H-imidazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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